XLogP3 Lipophilicity Profile
The computed XLogP3 of 5-(1,4-diazepan-1-yl)pentanenitrile is 0.4, compared to -0.7 for 3-(1,4-diazepan-1-yl)propanenitrile and -0.6 for N-acetylhomopiperazine [1][2]. This 1.1–1.0 log unit increase places the C5 nitrile in a more favorable lipophilicity range for crossing biological membranes while maintaining aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 3-(1,4-Diazepan-1-yl)propanenitrile: XLogP3 = -0.7; N-Acetylhomopiperazine: XLogP3 = -0.6 |
| Quantified Difference | +1.1 log units vs. propanenitrile analog; +1.0 log units vs. acetyl analog |
| Conditions | XLogP3 algorithm, PubChem 2025 computed properties |
Why This Matters
For CNS-penetrant or cell-permeable probe design, the higher logP of the pentane chain is more likely to meet the typical 1–4 optimal range, whereas the negative logP analogs risk poor passive permeability.
- [1] PubChem. Compound Summary for CID 43348724: 5-(1,4-Diazepan-1-yl)pentanenitrile. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 43251191: 3-(1,4-Diazepan-1-yl)propanenitrile; and CID 4186202: N-Acetylhomopiperazine. Accessed May 2026. View Source
